molecular formula C18H21ClN2OS B12751498 4-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)morpholine hydrochloride CAS No. 117596-39-1

4-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)morpholine hydrochloride

Cat. No.: B12751498
CAS No.: 117596-39-1
M. Wt: 348.9 g/mol
InChI Key: QJBXPPNDDYSTCX-UHFFFAOYSA-N
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Description

4-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)morpholine hydrochloride is an organic compound that features a morpholine ring substituted with an imino group and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)morpholine hydrochloride typically involves the reaction of morpholine with a suitable imino compound and a phenylthio compound under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. For example, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce the phenylthio group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)morpholine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The phenylthio group can interact with hydrophobic pockets, while the imino group can form hydrogen bonds with amino acid residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)morpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the imino and phenylthio groups with the morpholine ring provides a versatile framework for further functionalization and exploration in various research fields.

Properties

CAS No.

117596-39-1

Molecular Formula

C18H21ClN2OS

Molecular Weight

348.9 g/mol

IUPAC Name

1-morpholin-4-yl-2-(2-phenylsulfanylphenyl)ethanimine;hydrochloride

InChI

InChI=1S/C18H20N2OS.ClH/c19-18(20-10-12-21-13-11-20)14-15-6-4-5-9-17(15)22-16-7-2-1-3-8-16;/h1-9,19H,10-14H2;1H

InChI Key

QJBXPPNDDYSTCX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=N)CC2=CC=CC=C2SC3=CC=CC=C3.Cl

Origin of Product

United States

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